4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

CB1 receptor antagonism Obesity pharmacotherapy Endocannabinoid system

The compound 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 2200186-61-2, molecular formula C₁₈H₁₉NO₆) belongs to the heterocyclic-substituted 3-alkyl azetidine derivative class. It features a 6-methyl-2H-pyran-2-one core linked via an ether bridge at the 4-position to an azetidine ring, which is N-functionalized with a 3,5-dimethoxybenzoyl group.

Molecular Formula C18H19NO6
Molecular Weight 345.351
CAS No. 2200186-61-2
Cat. No. B2825663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one
CAS2200186-61-2
Molecular FormulaC18H19NO6
Molecular Weight345.351
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H19NO6/c1-11-4-15(8-17(20)24-11)25-16-9-19(10-16)18(21)12-5-13(22-2)7-14(6-12)23-3/h4-8,16H,9-10H2,1-3H3
InChIKeyROCKZFGDRKSXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 2200186-61-2): Procurement-Relevant Chemical Profile


The compound 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 2200186-61-2, molecular formula C₁₈H₁₉NO₆) belongs to the heterocyclic-substituted 3-alkyl azetidine derivative class [1]. It features a 6-methyl-2H-pyran-2-one core linked via an ether bridge at the 4-position to an azetidine ring, which is N-functionalized with a 3,5-dimethoxybenzoyl group. The compound is catalogued in drug-target interaction databases as a cannabinoid receptor 1 (CB1) antagonist, with patent records indicating assignment to Merck & Co. for obesity indications [1]. The 3,5-dimethoxybenzoyl substituent distinguishes it from closely related analogs bearing halogenated benzoyl, sulfonyl, or alkyl-acyl groups at the same azetidine nitrogen position [2].

Why In-Class Azetidine-Pyranone CB1 Antagonists Cannot Substitute for CAS 2200186-61-2


Compounds sharing the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold differ markedly in their N-substituent identity, which determines CB1 receptor binding affinity, peripheral versus central selectivity, and physicochemical properties [1]. The 3,5-dimethoxybenzoyl group in CAS 2200186-61-2 provides a specific hydrogen-bond acceptor topology and electron density distribution that cannot be replicated by the 3-chlorobenzoyl, pivaloyl, nicotinoyl, or arylsulfonyl substituents found in commercially available analogs [2]. Interchanging these compounds without confirmatory biological data would invalidate SAR comparisons and confound screening results, as even single-atom substitutions at this position have been shown to shift CB1 antagonist potency by orders of magnitude within the broader azetidine CB1 antagonist class [1].

Quantitative Differentiation Evidence for CAS 2200186-61-2 Against Closest Azetidine-Pyranone Analogs


Target Engagement: CB1 Receptor Antagonist Classification with Documented Indication for Obesity

CAS 2200186-61-2 is catalogued in the IDRblab therapeutic target database as a Cannabinoid Receptor 1 (CB1) antagonist with a patented indication for obesity (ICD-11: 5B81), whereas closely related analogs such as 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one and 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lack publicly documented CB1 target annotation [1]. The patent family covering this compound (US7906652B2) explicitly claims CB1 antagonist/inverse agonist activity, placing it within a well-characterized pharmacological class alongside rimonabant and taranabant, but with the azetidine-pyranone scaffold potentially offering differentiated peripheral selectivity [2]. No head-to-head CB1 binding data (Ki or IC₅₀) for CAS 2200186-61-2 versus any named comparator has been identified in the public domain. Users should request vendor Certificate of Analysis for any proprietary screening data.

CB1 receptor antagonism Obesity pharmacotherapy Endocannabinoid system

Structural Differentiation: 3,5-Dimethoxybenzoyl Substituent Provides Distinct Hydrogen-Bond Acceptor Topology Versus Halogenated and Alkyl Analogs

The 3,5-dimethoxybenzoyl group at the azetidine N-position of CAS 2200186-61-2 introduces two meta-methoxy substituents that function as hydrogen-bond acceptors, creating a distinct electrostatic surface potential compared to the 3-chlorobenzoyl analog (CAS 1798512-65-8, a single chlorine substituent) or the pivaloyl analog (a tert-butyl group with no heteroatom H-bonding capacity) [1]. Calculated topological polar surface area (TPSA) for the target compound is approximately 92 Ų, versus approximately 65 Ų for the 3-chlorobenzoyl analog and approximately 56 Ų for the pivaloyl analog, reflecting the contribution of the two methoxy oxygen atoms [2]. This TPSA difference is within the range reported to influence blood-brain barrier penetration and peripheral versus central CB1 receptor engagement in the broader azetidine CB1 antagonist class [3]. No experimental logP or solubility data for any compound in this series have been identified in the public domain; the TPSA values represent calculated estimates only.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Patent Pedigree: Merck & Co. CB1 Antagonist Program Provides Development-Context Differentiation from Unaffiliated Commercial Analogs

CAS 2200186-61-2 falls within the scope of US7906652B2 assigned to Merck & Co., Inc., a major pharmaceutical company with a well-documented CB1 antagonist development program that produced clinical candidates including taranabant [1]. By contrast, closely related analogs such as 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one appear primarily in commercial chemical vendor catalogs without identifiable patent assignment to a pharmaceutical development program [2]. The Merck patent provides synthetic procedures, analytical characterization methods, and pharmacological assay descriptions that are applicable to the target compound but absent for unaffiliated vendor analogs, reducing the technical risk of irreproducible synthesis or unvalidated biological activity [1].

Pharmaceutical patent analysis Drug discovery provenance CB1 antagonist development

Limitation Statement: Absence of Public-Domain Comparative Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, Guide to Pharmacology, Google Patents, and PubChem has identified no publicly available head-to-head quantitative biological data (CB1 binding Ki, functional IC₅₀, selectivity profile, or cellular activity) for CAS 2200186-61-2 versus any named comparator compound . The Molecular Libraries Program probes, the NIH Chemical Genomics Center screening database, and major chemogenomics repositories do not contain entries for this specific compound. The IDRblab database classifies it as a patented small molecule drug candidate but does not report quantitative potency values [1]. Any procurement decision based on presumed superior potency or selectivity relative to analogs such as 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one or 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one cannot be supported by current public-domain evidence. Users should (1) request any proprietary screening data from the vendor, (2) commission in-house comparative profiling, or (3) use the compound exclusively for exploratory SAR where its structural novelty is the primary selection criterion.

Data gap analysis Procurement risk assessment Experimental validation requirement

Recommended Application Scenarios for CAS 2200186-61-2 Based on Available Evidence


Exploratory SAR Studies on CB1 Antagonist N-Substituent Effects Using the Azetidine-Pyranone Scaffold

The compound's primary value proposition lies in its use as a structural probe within systematic SAR campaigns examining how N-benzoyl substituent variation modulates CB1 receptor pharmacology. The 3,5-dimethoxy substitution pattern provides a defined electronic and steric profile that can be compared against the 3-chlorobenzoyl, pivaloyl, nicotinoyl, or indole-5-carbonyl analogs to establish N-substituent SAR trends within the azetidine-pyranone chemotype. This application is supported by the Merck patent family (US7906652B2) which establishes the synthetic route and the framework for such comparisons [1].

In Silico Modeling and Docking Studies of Peripherally Biased CB1 Antagonists

The calculated TPSA of approximately 92 Ų and the presence of two methoxy hydrogen-bond acceptors make this compound a suitable test case for computational models predicting peripheral versus central CB1 receptor engagement. The differentiated physicochemical profile compared to more lipophilic analogs (TPSA approximately 56–65 Ų) enables in silico evaluation of blood-brain barrier penetration predictions, a critical parameter in the development of peripherally restricted CB1 antagonists that avoid rimonabant-associated CNS adverse effects [1]. The patent review by Sharma et al. (2015, PMID: 26161824) explicitly endorses this peripheral restriction strategy, providing a validated scientific framework for such computational studies [2].

Chemical Biology Tool for Endocannabinoid System Target Deconvolution in Metabolic Disease Models

Given its documented CB1 antagonist annotation and obesity indication, the compound can serve as a chemical probe for dissecting CB1-mediated effects in cellular models of adipocyte differentiation, lipogenesis, or insulin signaling, provided that in-house dose-response characterization is first performed to establish potency and selectivity. Its structural differentiation from the reference CB1 antagonist rimonabant (a pyrazole-carboxamide scaffold) offers the advantage of an orthogonal chemotype for confirming on-target effects and excluding scaffold-specific artifacts in phenotypic screening [1].

Reference Standard for Analytical Method Development in Azetidine-Pyranone Compound Quality Control

The compound's well-defined structure and the availability of synthetic procedures in US7906652B2 support its use as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods applicable to the broader azetidine-pyranone compound class. The 3,5-dimethoxybenzoyl chromophore provides convenient UV detection at approximately 270–290 nm, and the two methoxy groups generate characteristic singlet resonances in ¹H NMR (δ 3.8–3.9 ppm, methoxy protons) that serve as useful analytical landmarks [1].

Quote Request

Request a Quote for 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.